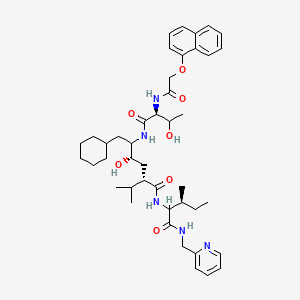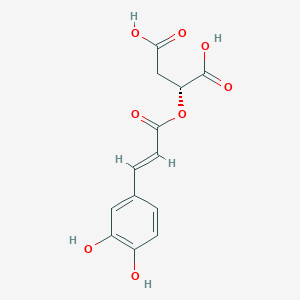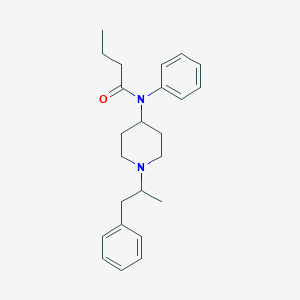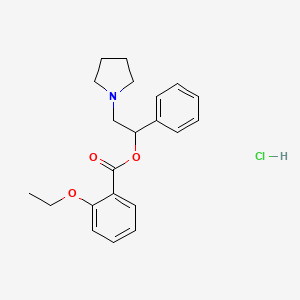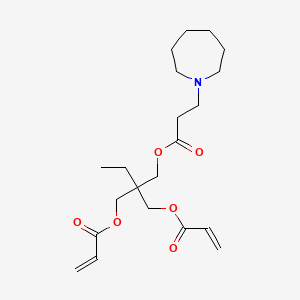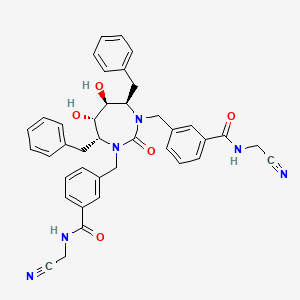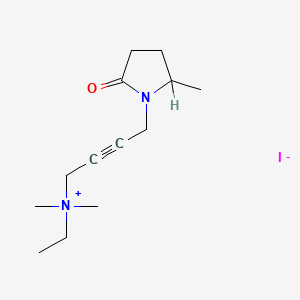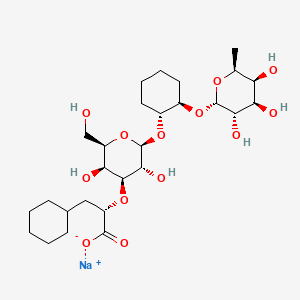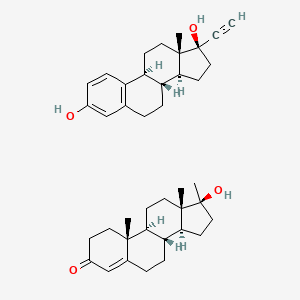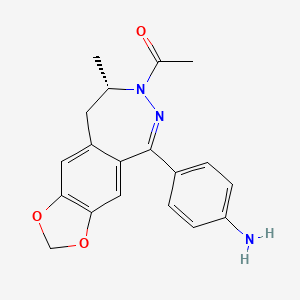
Talampanel, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Talampanel, (S)- is a compound that has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as epilepsy, malignant gliomas, and amyotrophic lateral sclerosis. It acts as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, a type of ionotropic glutamate receptor in the central nervous system .
Méthodes De Préparation
The synthesis of Talampanel involves several steps, starting from sassafras oil as a renewable starting material. The synthetic route includes the use of microwave energy to enhance reaction efficiency. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .
Analyse Des Réactions Chimiques
Talampanel undergoes various chemical reactions, including:
Oxidation: Talampanel can be oxidized under specific conditions, although detailed reagents and conditions are not commonly disclosed.
Reduction: Reduction reactions involving Talampanel are less documented.
Substitution: Substitution reactions can occur, particularly involving the aromatic ring structures within the compound.
Common reagents and conditions for these reactions are typically proprietary and specific to the industrial processes used in its synthesis .
Applications De Recherche Scientifique
Talampanel has been extensively studied for its potential in various scientific research applications:
Chemistry: Used as a tool to study the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and its role in neurological processes.
Biology: Investigated for its effects on neuronal activity and its potential neuroprotective properties.
Medicine: Explored as a treatment for epilepsy, malignant gliomas, and amyotrophic lateral sclerosis. .
Industry: Utilized in research settings to develop new therapeutic agents targeting neurological disorders.
Mécanisme D'action
Talampanel exerts its effects by acting as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is involved in excitatory neurotransmission in the central nervous system. By inhibiting this receptor, Talampanel reduces excitatory neurotransmission, which can help in conditions characterized by excessive neuronal activity, such as epilepsy .
Comparaison Avec Des Composés Similaires
Talampanel is unique in its specific targeting of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. Similar compounds include:
GYKI 52466: Another non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, used in research for its anticonvulsant properties.
Talampanel’s uniqueness lies in its specific binding and inhibitory action on the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, making it a valuable tool in neurological research and potential therapeutic applications.
Propriétés
Numéro CAS |
161832-67-3 |
|---|---|
Formule moléculaire |
C19H19N3O3 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
1-[(8S)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone |
InChI |
InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m0/s1 |
Clé InChI |
JACAAXNEHGBPOQ-NSHDSACASA-N |
SMILES isomérique |
C[C@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 |
SMILES canonique |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


